Functional Neutrality of ClpB-IN-1 Compared to Inhibitory Compounds 3 and 6
ClpB-IN-1 (compound 7) is a functionally neutral ligand that does not inhibit the basal or casein-stimulated ATPase activity of ClpB, unlike compounds 3 and 6 which are potent inhibitors [1]. In direct comparative assays, ClpB-IN-1 showed no effect on ClpB ATPase activity, while compound 3 exhibited an IC₅₀ of 7 μM (or 6 μM with Tween 80) and compound 6 exhibited an IC₅₀ of 20 μM (or 15 μM with Tween 80) [1].
| Evidence Dimension | Inhibition of ClpB ATPase activity |
|---|---|
| Target Compound Data | No effect (IC₅₀ > 100 μM) |
| Comparator Or Baseline | Compound 3: IC₅₀ = 7 μM (6 μM with Tween 80); Compound 6: IC₅₀ = 20 μM (15 μM with Tween 80) |
| Quantified Difference | ClpB-IN-1 shows >14-fold higher IC₅₀ compared to compound 3 |
| Conditions | In vitro ATPase assay with E. coli ClpB, ± casein, ± 0.025% Tween 80 |
Why This Matters
This functional neutrality makes ClpB-IN-1 an essential negative control to differentiate binding from functional inhibition in mechanistic studies.
- [1] Martin, I., Underhaug, J., Celaya, G., Moro, F., Teigen, K., Martinez, A., & Muga, A. (2013). Screening and evaluation of small organic molecules as ClpB inhibitors and potential antimicrobials. Journal of Medicinal Chemistry, 56(18), 7177–7189. View Source
